molecular formula C29H56N2O9 B13449893 Descladinose 6-N-Desmethyl Azithromycin

Descladinose 6-N-Desmethyl Azithromycin

Cat. No.: B13449893
M. Wt: 576.8 g/mol
InChI Key: LOMZTTMTKSVHAG-NHUOXGILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Descladinose 6-N-Desmethyl Azithromycin is a derivative of azithromycin, a well-known macrolide antibiotic. This compound is characterized by the absence of the cladinose sugar moiety and the demethylation at the nitrogen atom. It is primarily used in research settings to study the pharmacokinetics and pharmacodynamics of azithromycin and its derivatives .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Descladinose 6-N-Desmethyl Azithromycin can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield reduced forms of the compound .

Scientific Research Applications

Descladinose 6-N-Desmethyl Azithromycin has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of macrolide antibiotics.

    Biology: Employed in biological studies to understand the interaction of macrolide antibiotics with bacterial ribosomes.

    Medicine: Investigated for its potential therapeutic effects and its role in overcoming antibiotic resistance.

    Industry: Utilized in the development and testing of new antibiotics and in quality control processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Descladinose 6-N-Desmethyl Azithromycin is unique due to the absence of the cladinose sugar and the demethylation at the nitrogen atom. These structural modifications may result in different pharmacokinetic and pharmacodynamic properties compared to other macrolide antibiotics .

Properties

Molecular Formula

C29H56N2O9

Molecular Weight

576.8 g/mol

IUPAC Name

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10,13-tetrahydroxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one

InChI

InChI=1S/C29H56N2O9/c1-11-21-29(8,37)24(34)19(6)30-14-15(2)13-28(7,36)25(17(4)22(32)18(5)26(35)39-21)40-27-23(33)20(31(9)10)12-16(3)38-27/h15-25,27,30,32-34,36-37H,11-14H2,1-10H3/t15-,16-,17+,18-,19-,20+,21-,22+,23-,24-,25-,27+,28-,29-/m1/s1

InChI Key

LOMZTTMTKSVHAG-NHUOXGILSA-N

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](NC[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)(C)O)C)C)O)(C)O

Canonical SMILES

CCC1C(C(C(NCC(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)O)(C)O)C)C)O)(C)O

Origin of Product

United States

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